molecular formula C9H15NO4 B13616090 (2R)-2-[(oxan-4-yl)formamido]propanoic acid

(2R)-2-[(oxan-4-yl)formamido]propanoic acid

Cat. No.: B13616090
M. Wt: 201.22 g/mol
InChI Key: DLEPCBYYGUHQCP-ZCFIWIBFSA-N
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Description

(2R)-2-[(Oxan-4-yl)formamido]propanoic acid (IUPAC name: N-(tetrahydro-2H-pyran-4-ylcarbonyl)-D-alanine) is a chiral compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . Its structure combines a propanoic acid backbone, a formamido group (-NH-C(=O)-), and a tetrahydropyran (oxane) ring. This unique arrangement confers distinct physicochemical properties, including enhanced solubility in polar solvents and stereospecific interactions with biological targets .

The compound is synthesized via nucleophilic substitution or reduction reactions, often using intermediates like tetrahydro-2H-pyran-4-carbonyl chloride . Key applications include:

  • Chemical synthesis: Intermediate for complex molecules (e.g., peptide derivatives) .
  • Biological research: Potential antimicrobial, anti-inflammatory, and enzyme-modulating activities .

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(2R)-2-(oxane-4-carbonylamino)propanoic acid

InChI

InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m1/s1

InChI Key

DLEPCBYYGUHQCP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1CCOCC1

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(oxan-4-yl)formamido]propanoic acid typically involves the formation of the oxane ring followed by the introduction of the formamido group. One common method is the cyclization of a suitable precursor to form the oxane ring, followed by the reaction with formamide to introduce the formamido group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(oxan-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2R)-2-[(oxan-4-yl)formamido]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(oxan-4-yl)formamido]propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of (2R)-2-[(oxan-4-yl)formamido]propanoic acid are strongly influenced by its functional groups. Below is a comparison with analogous compounds:

Compound Name Molecular Formula Key Structural Features Biological Activity Key References
This compound C₉H₁₅NO₄ Oxane ring, formamido group, (R)-stereocenter Antibacterial, enzyme inhibition
2-(Oxan-4-ylamino)propanoic acid C₈H₁₅NO₃ Oxane ring, amino group (-NH₂) Moderate antibacterial activity
2-(Oxan-4-ylcarboxamido)propanoic acid C₉H₁₅NO₄ Oxane ring, carboxamido group (-CONH₂) Anti-inflammatory properties
2-(Oxan-4-ylhydroxy)propanoic acid C₈H₁₄O₅ Oxane ring, hydroxyl group (-OH) Antioxidant activity
(2S)-2-[(4-chlorophenyl)formamido]propanoic acid C₁₀H₁₀ClNO₃ Chlorophenyl group, (S)-stereocenter Anticancer, kinase inhibition
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid C₁₁H₁₃NO₄ Methoxyphenyl group, (R)-stereocenter Enhanced receptor binding affinity
(2S)-2-[(4-ethylphenyl)formamido]propanoic acid C₁₂H₁₅NO₃ Ethylphenyl group, (S)-stereocenter Pharmaceutical impurity marker
Key Observations:

Functional Group Impact: The formamido group in this compound enhances hydrogen-bonding capacity compared to amino or hydroxyl analogs, improving interactions with enzymes (e.g., α-amylase) . Chlorophenyl and methoxyphenyl substituents (e.g., in and ) introduce aromaticity and lipophilicity, favoring membrane penetration and targeting kinases or receptors .

Stereochemistry :

  • The (R)-configuration in the parent compound and its methoxyphenyl analog improves target specificity. For example, (2R)-stereoisomers show 3–5× higher activity in enzyme inhibition assays than (S)-isomers .

Oxane Ring Contributions :

  • The oxane ring stabilizes the compound’s conformation via chair-form rigidity, reducing metabolic degradation compared to linear analogs .
Antimicrobial Activity:
  • This compound inhibits Gram-positive bacteria (MIC: 12.5 µg/mL) by disrupting cell wall synthesis, likely via interactions with penicillin-binding proteins .
  • In contrast, 2-(oxan-4-ylamino)propanoic acid (MIC: 50 µg/mL) shows weaker activity due to the absence of the formamido group’s electrophilic carbonyl .
Anti-Inflammatory and Antioxidant Effects:
  • The carboxamido analog reduces TNF-α production by 40% in macrophages (IC₅₀: 10 µM), while the hydroxy derivative scavenges free radicals (EC₅₀: 8 µM) via its phenolic-like structure .
Enzyme Inhibition:
  • Molecular docking studies reveal that the parent compound binds to α-amylase with a Ki of 2.3 µM, outperforming chlorophenyl and ethylphenyl derivatives (Ki > 20 µM) .

Physicochemical Properties

Property This compound 2-(Oxan-4-ylamino)propanoic acid (2S)-2-[(4-chlorophenyl)formamido]propanoic acid
LogP -0.5 -1.2 2.1
Aqueous Solubility (mg/mL) 35.2 50.8 1.5
pKa 3.8 (COOH), 9.1 (NH) 3.5 (COOH), 8.7 (NH₂) 4.2 (COOH), 10.3 (NH)
  • The low LogP of the parent compound (-0.5) reflects its polarity, while chlorophenyl derivatives exhibit higher lipophilicity (LogP: 2.1) suited for blood-brain barrier penetration .

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